molecular formula C8H19ClN2O2S B11867966 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride

Cat. No.: B11867966
M. Wt: 242.77 g/mol
InChI Key: GLAHXTVPGHQOLF-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H18N2O2S.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and methylsulfonyl chloride.

    Reaction Conditions: The piperidine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-(Methylsulfonyl)ethyl)piperidine.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the amine group at the 4-position of the piperidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

1-(2-methylsulfonylethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)7-6-10-4-2-8(9)3-5-10;/h8H,2-7,9H2,1H3;1H

InChI Key

GLAHXTVPGHQOLF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1CCC(CC1)N.Cl

Origin of Product

United States

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